molecular formula C13H15NO2 B8205795 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene

Cat. No.: B8205795
M. Wt: 217.26 g/mol
InChI Key: MAODTMDZZYRTLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene typically involves multiple steps. One common synthetic route begins with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including reduction and cyclization . The reaction conditions often involve the use of reagents such as sodium nitrite (NaNO₂) and potassium iodide (KI) to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects such as antimicrobial activity . The exact molecular targets and pathways are still under investigation, but they are believed to involve interactions with enzymes and other proteins.

Properties

IUPAC Name

2-methyl-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-8-5-10-7-9-3-2-4-11(9)13(14(15)16)12(10)6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAODTMDZZYRTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1)C(=C3CCCC3=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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